molecular formula C5H6BrN3 B596827 (5-Bromopyrimidin-2-yl)methanamine CAS No. 1240783-02-1

(5-Bromopyrimidin-2-yl)methanamine

Cat. No. B596827
M. Wt: 188.028
InChI Key: PGHBRKZCXZVOSO-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

Methylamine (2.0 M in methanol, 40 mL, 80 mmol) was added to 5-bromo-2-chloropyrimidine (5.6 g, 29.0 mmol) in a sealable reaction vessel. After allowing to vent for a few minutes, the vessel was sealed, placed behind a safety shield and heated in a 115° C. oil bath for 48 hours. Upon cooling the volatiles were removed in vacuo. The material was dissolved in CH2Cl2 (200 mL) and washed with 1M NaOH (40 mL). The aqueous layer was extracted further with CH2Cl2 (2×50 mL). The combined organics were dried over MgSO4, filtered and concentrated yielding an off white solid (5.1 g, 93%). LCMS (m/z): 188.0/190.0 (MH+).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Br:3][C:4]1[CH:5]=[N:6][C:7](Cl)=[N:8][CH:9]=1>>[NH2:2][CH2:1][C:7]1[N:6]=[CH:5][C:4]([Br:3])=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CN
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to vent for a few minutes
CUSTOM
Type
CUSTOM
Details
the vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washed with 1M NaOH (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.